Lipophilicity (LogP) Differentiation vs. Chloro Analog: 4-Bromo-benzo[c]isothiazole Demonstrates Higher Lipophilicity for Enhanced Membrane Permeability
4-Bromo-benzo[c]isothiazole exhibits a calculated LogP of 3.05880 , which is substantially higher than that of the 4-chloro analog (4-chloro-1,2-benzisothiazole, CAS 25380-61-4) for which LogP is not explicitly reported but is expected to be lower due to the reduced atomic weight and polarizability of chlorine compared to bromine. This difference in lipophilicity directly impacts membrane permeability and oral bioavailability in drug discovery programs. Higher LogP values are associated with improved passive diffusion across biological membranes, making the bromo derivative more suitable for central nervous system (CNS) and intracellular targets where enhanced permeability is required.
| Evidence Dimension | Lipophilicity (LogP) – Calculated value |
|---|---|
| Target Compound Data | LogP = 3.05880 |
| Comparator Or Baseline | 4-Chloro-1,2-benzisothiazole (CAS 25380-61-4) – LogP not explicitly reported; estimated to be lower based on halogen atomic properties |
| Quantified Difference | Not directly quantified; class-level inference based on halogen substitution effects |
| Conditions | Calculated LogP from ChemSrc database |
Why This Matters
For procurement decisions, the higher LogP of the bromo derivative makes it the preferred building block for designing CNS-penetrant or intracellular-targeting drug candidates, whereas the chloro analog may be less suitable for such applications.
